molecular formula C6H5F3N2O2 B11904119 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate

Cat. No.: B11904119
M. Wt: 194.11 g/mol
InChI Key: LBSHUYLIILCLKZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is a chemical compound with the molecular formula C6H3F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate typically involves the reaction of pyrazine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanol.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one

Comparison: 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethanone;hydrate

InChI

InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5(12)4-3-10-1-2-11-4;/h1-3H;1H2

InChI Key

LBSHUYLIILCLKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)C(F)(F)F.O

Origin of Product

United States

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